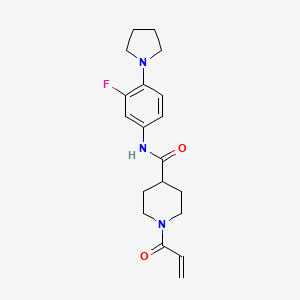

![molecular formula C29H28N6O3S2 B2926058 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide CAS No. 393874-51-6](/img/structure/B2926058.png)

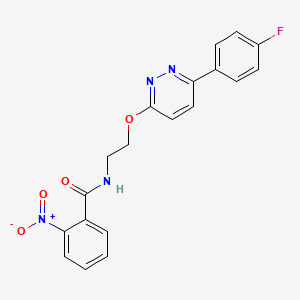

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

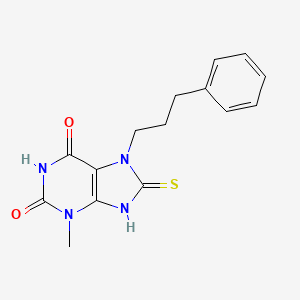

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a benzamide moiety. These groups are common in many pharmaceuticals and could suggest potential biological activity .

Molecular Structure Analysis

The structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy . X-ray crystallography could also be used to determine the exact 3D structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point can be determined experimentally, and NMR can provide information about the chemical environment of the atoms .Scientific Research Applications

Synthesis and Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer activities. For example, Havrylyuk et al. (2010) reported on the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, finding compounds with significant anticancer activity against various cancer cell lines (Havrylyuk et al., 2010). This suggests potential research avenues for the specific compound in anticancer applications.

Corrosion Inhibition

Studies have also looked into benzothiazole derivatives for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel, finding these inhibitors offered extra stability and higher inhibition efficiencies (Hu et al., 2016). This application could be relevant for industrial or engineering research focused on material preservation.

Antimicrobial Screening

Research into the antimicrobial effects of benzothiazole derivatives, such as those conducted by Desai et al. (2013), has identified compounds with potential therapeutic interventions for the treatment of microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013). This indicates a possible research interest in exploring the antimicrobial properties of the compound.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties , suggesting that this compound might also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.

Mode of Action

Compounds with similar structures have been found to inhibit cox enzymes , which are key players in the inflammatory response. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential role as a COX inhibitor . By inhibiting COX enzymes, it could reduce the production of prostaglandins, thereby affecting the biochemical pathways involved in inflammation.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, assuming that it acts as a COX inhibitor . This could potentially alleviate symptoms in conditions characterized by inflammation.

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed study of its physical and chemical properties. The development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .

Properties

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O3S2/c1-2-3-17-38-22-15-13-20(14-16-22)27(37)30-18-25-33-34-29(35(25)21-9-5-4-6-10-21)39-19-26(36)32-28-31-23-11-7-8-12-24(23)40-28/h4-16H,2-3,17-19H2,1H3,(H,30,37)(H,31,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXHMJARKMAACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)

![N-(3,4-dimethylphenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2925987.png)

![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)